6-bromo-N,N-dimethylpyridin-2-amine
Overview
Description
“6-bromo-N,N-dimethylpyridin-2-amine” is a chemical compound with the CAS Number: 112575-13-0 . It has a molecular weight of 201.07 and its molecular formula is C7H9BrN2 . It is typically stored in an inert atmosphere at room temperature . The compound is usually in a liquid form .
Molecular Structure Analysis
The InChI code for “6-bromo-N,N-dimethylpyridin-2-amine” is 1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3
. This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“6-bromo-N,N-dimethylpyridin-2-amine” is a solid compound . It is typically stored in an inert atmosphere at room temperature .
Scientific Research Applications
Chemical Synthesis and Ligand Formation :
- Kowalewski et al. (1981) studied the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium, leading to N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, which is crucial for further chemical synthesis (Kowalewski et al., 1981).
- Scott et al. (2004) reported the use of 6-bromo-N,N-dimethylpyridin-2-amine in the preparation of sterically demanding aminopyridines, which are important ligands in organometallic chemistry (Scott et al., 2004).
Coordination Chemistry :
- Benhamou et al. (2011) synthesized [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod FBrTPA, demonstrating the compound's potential in forming complex structures with metals such as iron (Benhamou et al., 2011).
Polymer Chemistry :
- Higashimura et al. (1989) explored the use of 2,6-dimethylpyridine, a related compound, in the living cationic polymerization of vinyl monomers, indicating the potential of similar compounds in polymer chemistry (Higashimura et al., 1989).
Material Science and Catalysis :
- Ji et al. (2003) described the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, which can be relevant for the development of new materials and catalysts (Ji et al., 2003).
Safety and Hazards
“6-bromo-N,N-dimethylpyridin-2-amine” is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed (H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes .
Mode of Action
It is known to be used as an intermediate in the pharmaceutical industry for the synthesis of various drugs .
Result of Action
It is known that the compound should be handled with caution as it may cause skin, eye, and respiratory irritation upon contact or inhalation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-bromo-N,N-dimethylpyridin-2-amine. The compound must be stored in a tightly sealed container in a cool, dry place away from heat sources or oxidizing agents .
properties
IUPAC Name |
6-bromo-N,N-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOQBSPUPLFYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554139 | |
Record name | 6-Bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-dimethylpyridin-2-amine | |
CAS RN |
112575-13-0 | |
Record name | 6-Bromo-N,N-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112575-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112575-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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